molecular formula C9H10Br2OS B12069126 1-(3,4-Dibromothiophen-2-yl)pentan-1-one

1-(3,4-Dibromothiophen-2-yl)pentan-1-one

Cat. No.: B12069126
M. Wt: 326.05 g/mol
InChI Key: JTPXXBZXEBHJDX-UHFFFAOYSA-N
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Description

1-(3,4-Dibromothiophen-2-yl)pentan-1-one is an organic compound with the molecular formula C9H10Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms at the 3 and 4 positions of the thiophene ring makes this compound particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The acylation step involves the reaction of the brominated thiophene with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dibromothiophen-2-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Dibromothiophen-2-yl)pentan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The bromine atoms can facilitate interactions with biological molecules, enhancing the compound’s activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10Br2OS

Molecular Weight

326.05 g/mol

IUPAC Name

1-(3,4-dibromothiophen-2-yl)pentan-1-one

InChI

InChI=1S/C9H10Br2OS/c1-2-3-4-7(12)9-8(11)6(10)5-13-9/h5H,2-4H2,1H3

InChI Key

JTPXXBZXEBHJDX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=C(C(=CS1)Br)Br

Origin of Product

United States

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